molecular formula C12H17ClFN B1627259 2-(4-Fluorobenzyl)piperidine hydrochloride CAS No. 1171549-62-4

2-(4-Fluorobenzyl)piperidine hydrochloride

Cat. No.: B1627259
CAS No.: 1171549-62-4
M. Wt: 229.72 g/mol
InChI Key: PTNIXTOFARAYHM-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzyl)piperidine hydrochloride is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a fluorobenzyl group attached to the piperidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorobenzyl)piperidine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products: The major products formed from these reactions include various substituted piperidines and benzyl derivatives, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

2-(4-Fluorobenzyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

  • 4-(4-Fluorobenzyl)piperidine
  • 4-(2-Fluorobenzyl)piperidine
  • 4-(3-Fluorobenzyl)piperidine

Comparison: 2-(4-Fluorobenzyl)piperidine hydrochloride is unique due to the specific position of the fluorobenzyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12;/h4-7,12,14H,1-3,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNIXTOFARAYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590425
Record name 2-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171549-62-4
Record name 2-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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